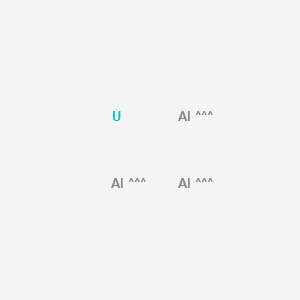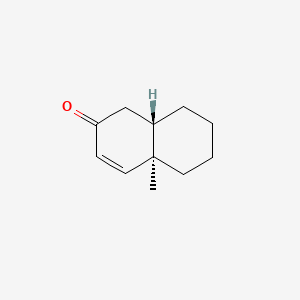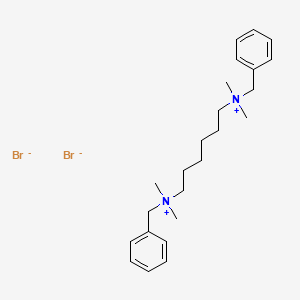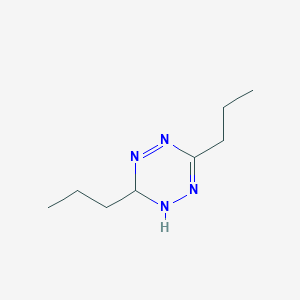
2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten is a complex organometallic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of tungsten, a transition metal, which imparts distinct reactivity and stability to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten typically involves the reaction of tungsten hexachloride with 2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten oxides, while reduction can produce tungsten hydrides. Substitution reactions can result in the formation of various organotungsten compounds.
Wissenschaftliche Forschungsanwendungen
2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential use in biological imaging and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the production of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten exerts its effects involves the interaction of the tungsten center with various molecular targets. The compound can form coordination complexes with enzymes and other proteins, thereby modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve redox reactions and ligand exchange processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Niobium,2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane
- 2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane–molybdenum
Uniqueness
Compared to similar compounds, 2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten exhibits unique reactivity due to the presence of tungsten. Tungsten’s high atomic number and ability to form stable complexes make this compound particularly useful in applications requiring high stability and reactivity.
Eigenschaften
CAS-Nummer |
18131-65-2 |
|---|---|
Molekularformel |
C8H11Cl3O3W |
Molekulargewicht |
445.4 g/mol |
IUPAC-Name |
2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane;tungsten |
InChI |
InChI=1S/C8H11Cl3O3.W/c9-7(10)3-5-13-8(7,11)14-6-2-1-4-12-6;/h6H,1-5H2; |
InChI-Schlüssel |
MUNHABOMIUAEFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)OC2(C(CCO2)(Cl)Cl)Cl.[W] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


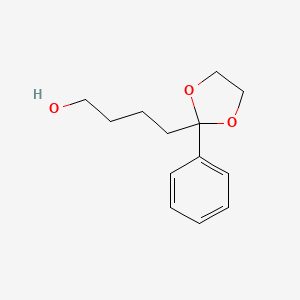
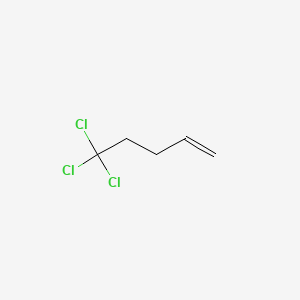

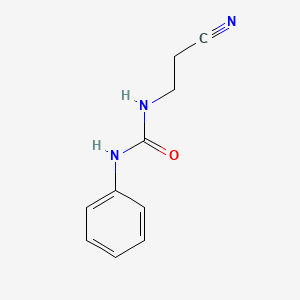

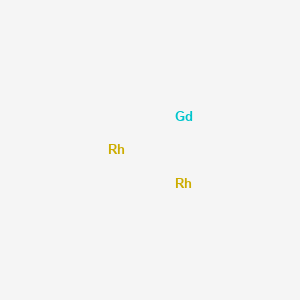
![1,7-Diazabicyclo[4.1.0]heptane](/img/structure/B14716782.png)
